molecular formula C20H26N2O5 B2938980 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate CAS No. 926150-58-5

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate

Cat. No. B2938980
CAS RN: 926150-58-5
M. Wt: 374.437
InChI Key: WVCMVSRTYWWFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C20H26N2O5 and its molecular weight is 374.437. The purity is usually 95%.
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Scientific Research Applications

Crystal Packing Interactions
The compound exhibits unique crystal packing interactions, utilizing rare N⋯π and O⋯π interactions rather than conventional hydrogen bonding, forming zigzag double-ribbon and double-column structures in its crystalline form. This highlights its potential in materials science for designing novel molecular architectures (Zhenfeng Zhang et al., 2011; Zhenfeng Zhang et al., 2012).

Heterocyclic Systems Synthesis
It serves as a precursor in the synthesis of heterocyclic systems, contributing to the preparation of various pharmacologically relevant structures. For instance, it has been used in the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and related compounds, indicating its utility in medicinal chemistry and drug discovery (Lovro Selič et al., 1997).

Anticancer Drug Synthesis
The compound has been involved in the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes exhibit significant in vitro cytotoxicity against various human tumor cell lines, suggesting their potential application in anticancer drug development (T. S. Basu Baul et al., 2009).

Menaquinone Biosynthesis Inhibition
Compounds derived from it have shown to inhibit MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis, offering a pathway to develop novel antibacterial agents. These findings are crucial for addressing tuberculosis and similar infectious diseases (Xiaokai Li et al., 2011).

Synthesis of Photophysical Probes
Its derivatives have been synthesized and studied for their photophysical properties, aiding in the development of materials with unique luminescence properties for potential use in sensing and optical applications (Soyeon Kim et al., 2021).

properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-6-26-16-9-7-15(11-17(16)25-5)8-10-19(24)27-12-18(23)22-20(4,13-21)14(2)3/h7-11,14H,6,12H2,1-5H3,(H,22,23)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCMVSRTYWWFIP-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)OCC(=O)NC(C)(C#N)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)NC(C)(C#N)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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